

3-(pentafluorophenyl)propionic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(Pentafluorophenyl)propionic acid

Cat. No.: B1361833

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Technical Guide: 3-(Pentafluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(pentafluorophenyl)propionic acid**, a valuable reagent in chemical synthesis, particularly in the fields of bioconjugation and peptide chemistry. This document outlines its chemical and physical properties, provides a representative synthesis protocol, and discusses its primary applications, including its role as a versatile linker and activating agent.

Core Data Presentation

A summary of the key quantitative data for **3-(pentafluorophenyl)propionic acid** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ F ₅ O ₂	[1]
Molecular Weight	240.13 g/mol	[1] [2] [3]
CAS Number	2002-92-8 (Primary)	[1] [2]
<p>Note: A secondary CAS number, 2002-94-8, is also cited by some commercial suppliers. PubChem lists both as synonyms.[3]</p>		
Melting Point	95-96 °C	[2]
Appearance	Solid	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(pentafluorophenyl)propionic acid** is not readily available in peer-reviewed literature, a viable and well-established method is the malonic ester synthesis. This approach involves the alkylation of a malonic ester with a suitable pentafluorophenyl halide followed by hydrolysis and decarboxylation.

Representative Synthesis Protocol: Malonic Ester Synthesis

This protocol is adapted from the general principles of malonic ester synthesis for producing 3-arylpropionic acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To synthesize **3-(pentafluorophenyl)propionic acid** from pentafluorobenzyl bromide and diethyl malonate.

Materials:

- Diethyl malonate

- Sodium ethoxide
- Absolute ethanol
- Pentafluorobenzyl bromide
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.
- Alkylation: After the addition of diethyl malonate is complete, add pentafluorobenzyl bromide dropwise to the reaction mixture. The resulting mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is then added, and the mixture is heated to reflux to hydrolyze the ester groups.
- Decarboxylation: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid. The acidified mixture is then heated, which leads to the decarboxylation of the resulting malonic acid derivative to yield **3-(pentafluorophenyl)propionic acid**.
- Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate,

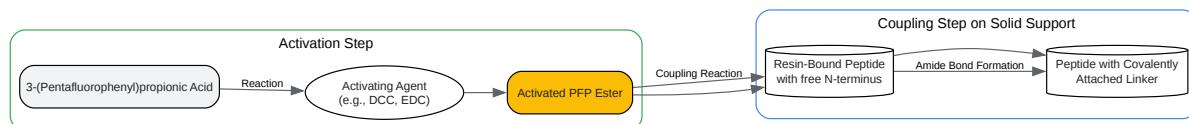
filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude **3-(pentafluorophenyl)propionic acid** can be further purified by recrystallization or column chromatography.

Applications in Research and Development

The primary application of **3-(pentafluorophenyl)propionic acid** lies in its use as a versatile tool in peptide synthesis and bioconjugation. The electron-withdrawing nature of the pentafluorophenyl group makes the corresponding ester a highly efficient activating group for the carboxylic acid functionality.

Role in Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, carboxylic acids are activated to facilitate amide bond formation. Pentafluorophenyl esters are effective acylating agents that enable the efficient coupling of amino acids.^[7] **3-(Pentafluorophenyl)propionic acid** can be used to introduce a stable, three-carbon linker to a peptide or other biomolecule. The pentafluorophenyl ester of this acid can be prepared and then reacted with a free amino group on a resin-bound peptide.

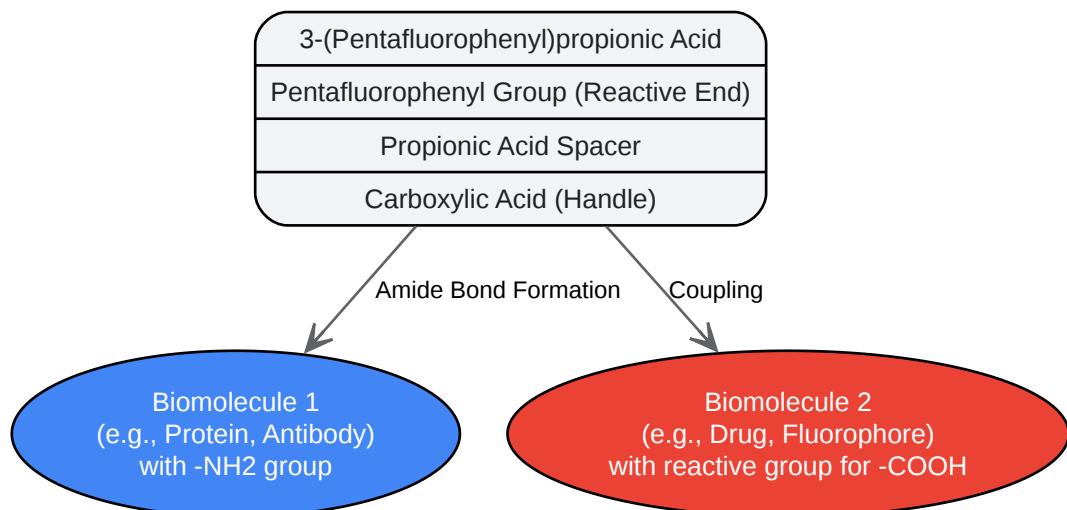


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Workflow for using **3-(pentafluorophenyl)propionic acid** in SPPS.

Use as a Bioconjugation Linker

The propionic acid chain provides a stable, flexible spacer, while the pentafluorophenyl group allows for efficient coupling to amine-containing molecules such as proteins, antibodies, or other therapeutic agents. This makes it a useful heterobifunctional linker for creating well-defined bioconjugates.



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Conceptual use as a heterobifunctional linker.

Signaling and Metabolic Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of **3-(pentafluorophenyl)propionic acid** in any particular signaling or metabolic pathways. While the metabolism of propionic acid itself is well-documented, involving its conversion to propionyl-CoA and entry into the citric acid cycle as succinyl-CoA, the metabolic fate of the pentafluorophenyl moiety is not well characterized.^{[8][9][10]} The high stability of the carbon-fluorine bond suggests that the pentafluorophenyl group is likely to be metabolically robust. Further research is required to elucidate any potential interactions of this compound with biological systems.

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